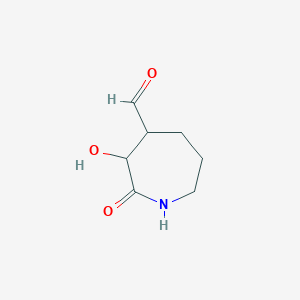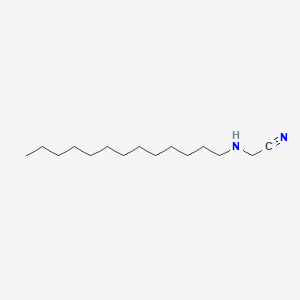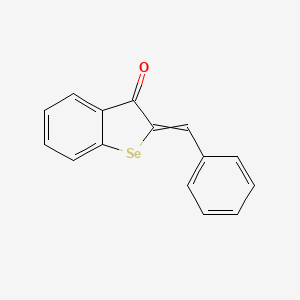
2-Benzylidene-1-benzoselenophen-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylidene-1-benzoselenophen-3(2H)-one is an organic compound that belongs to the class of benzoselenophenes. These compounds are characterized by the presence of a selenium atom within a fused aromatic ring system. The unique properties of selenium-containing compounds make them of interest in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-1-benzoselenophen-3(2H)-one typically involves the condensation of benzaldehyde with benzoselenophenone under basic conditions. The reaction may proceed via a Knoevenagel condensation mechanism, where the aldehyde reacts with the active methylene group of benzoselenophenone in the presence of a base such as piperidine or pyridine.
Industrial Production Methods
Industrial production methods for such compounds are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzylidene-1-benzoselenophen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding benzoselenophen-3(2H)-one.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction may produce the corresponding benzoselenophen-3(2H)-one.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex selenium-containing compounds.
Biology: Potential use as a probe for studying selenium’s role in biological systems.
Medicine: Investigated for its potential antioxidant and anticancer properties.
Industry: Possible applications in materials science, particularly in the development of novel semiconductors or catalysts.
Mecanismo De Acción
The mechanism of action of 2-Benzylidene-1-benzoselenophen-3(2H)-one is not well-documented. selenium-containing compounds often exert their effects through redox mechanisms, interacting with biological molecules such as proteins and DNA. The specific molecular targets and pathways would require further investigation.
Comparación Con Compuestos Similares
Similar Compounds
Benzoselenophen-3(2H)-one: The parent compound without the benzylidene moiety.
2-Benzylidene-1-benzofuran-3(2H)-one: A similar compound with oxygen instead of selenium.
2-Benzylidene-1-benzothiophen-3(2H)-one: A similar compound with sulfur instead of selenium.
Uniqueness
2-Benzylidene-1-benzoselenophen-3(2H)-one is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its oxygen and sulfur analogs. Selenium’s ability to participate in redox reactions and form stable compounds with various oxidation states makes it particularly interesting for research and applications.
Propiedades
Número CAS |
63329-73-7 |
|---|---|
Fórmula molecular |
C15H10OSe |
Peso molecular |
285.21 g/mol |
Nombre IUPAC |
2-benzylidene-1-benzoselenophen-3-one |
InChI |
InChI=1S/C15H10OSe/c16-15-12-8-4-5-9-13(12)17-14(15)10-11-6-2-1-3-7-11/h1-10H |
Clave InChI |
BJIHQQAADUAJGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3[Se]2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


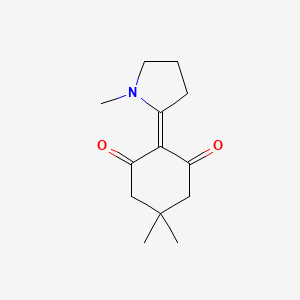
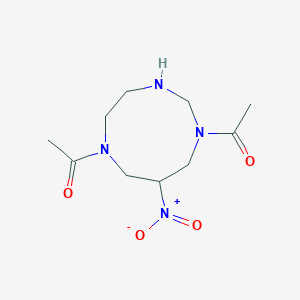
![1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14510485.png)
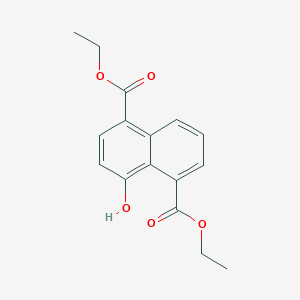

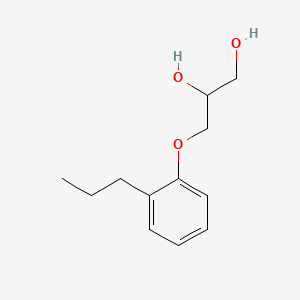
![2-Methyl-N-[(phenylsulfanyl)methyl]aniline](/img/structure/B14510500.png)

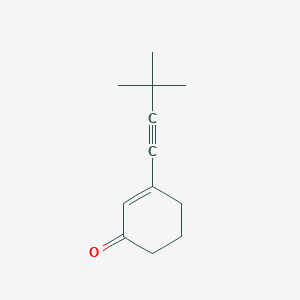
![2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide](/img/structure/B14510504.png)
![1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene](/img/structure/B14510510.png)
